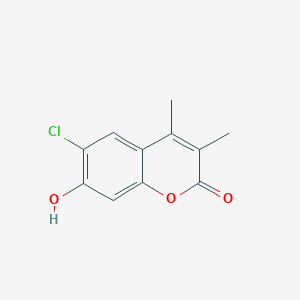

6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

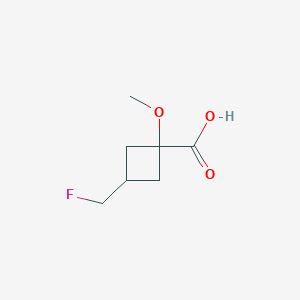

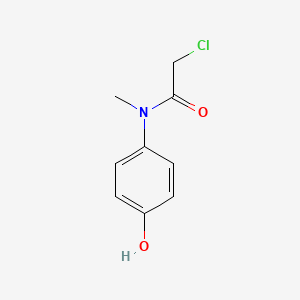

“6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one” is a chemical compound with the molecular formula C11H9ClO3 . It has a molecular weight of 224.64 . This compound is part of the coumarin family, which are a group of nature-occurring lactones first derived from Tonka beans . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarin systems, including “6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one”, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis

The molecular structure of “6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one” can be represented by the InChI code: 1S/C11H9ClO3/c1-5-6(2)11(14)15-10-4-9(13)8(12)3-7(5)10/h3-4,13H,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one” include a molecular weight of 224.64 . The compound should be stored at a temperature between 2-8°C .科学的研究の応用

Antioxidant Activity

6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one: has been studied for its potential antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals. This compound, belonging to the coumarin family, has shown significant antioxidant potential in various assays, which could be further optimized to treat pathological conditions related to oxidative stress .

Antifungal Applications

The introduction of the 2,2-dimethyl-2H-chromene skeleton, which is part of the structure of this compound, has been associated with improved antifungal activity. This suggests that the compound could be used as a scaffold for developing new antifungal agents, which is vital given the rising resistance to existing antifungal drugs .

Anti-inflammatory Potential

Coumarin derivatives, including 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one , have been explored for their anti-inflammatory properties. Inflammation is a biological response to harmful stimuli, and controlling it is essential for treating various diseases. The compound’s ability to inhibit enzymes like myeloperoxidase, which are involved in the inflammatory process, highlights its therapeutic potential .

Pharmacological Significance

In pharmacology, the compound’s diverse biological activities make it a valuable candidate for drug development. Its structural features allow for interactions with various biological targets, which can be leveraged to design drugs with specific actions, such as COX inhibitors or anti-platelet agents .

Biochemical Research

6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one: serves as a key intermediate in biochemical research, particularly in the synthesis of more complex molecules. Its reactivity and functional groups make it suitable for various chemical transformations, which are fundamental in studying biochemical pathways and processes .

Agricultural Applications

While direct references to the use of this compound in agriculture were not found, coumarin derivatives are often investigated for their role in plant growth and protection. Their potential to act as natural pesticides or to enhance resistance against pathogens could be areas where 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one might find application, warranting further research .

Safety and Hazards

The safety information for “6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one” includes several precautionary statements. For example, it is advised to obtain special instructions before use, do not handle until all safety precautions have been read and understood, keep away from heat/sparks/open flames/hot surfaces, and do not spray on an open flame or other ignition source .

特性

IUPAC Name |

6-chloro-7-hydroxy-3,4-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c1-5-6(2)11(14)15-10-4-9(13)8(12)3-7(5)10/h3-4,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNRODDUVWGJDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)

![1-Methyl-5-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2971365.png)

![Tert-butyl N-[5-nitro-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2971369.png)

![N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide](/img/structure/B2971373.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2971375.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2971377.png)

![2-Chloro-N-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]acetamide](/img/structure/B2971378.png)

![3-(4-fluorophenyl)-2-[(2-imino-2H-chromen-3-yl)thio]quinazolin-4(3H)-one](/img/structure/B2971380.png)

![ethyl 4-({[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2971384.png)